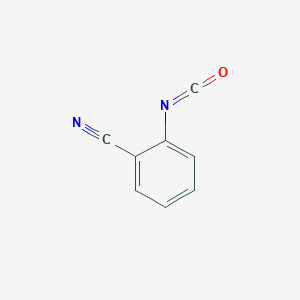

2-Cyanophenyl isocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-isocyanatobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O/c9-5-7-3-1-2-4-8(7)10-6-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLNVWAFXQUXGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370993 | |

| Record name | 2-isocyanatobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42066-86-4 | |

| Record name | 2-isocyanatobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Cyanophenyl Isocyanate: Synthesis, Reactivity, and Applications in Modern Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

2-Cyanophenyl isocyanate (CAS No. 42066-86-4) is a versatile bifunctional reagent of significant interest in medicinal chemistry and materials science.[1][2][3] Its unique structure, featuring a highly electrophilic isocyanate moiety and a synthetically adaptable nitrile group positioned ortho on an aromatic ring, offers a compelling platform for the construction of complex molecular architectures. The strategic placement of the cyano group exerts distinct steric and electronic effects that modulate the reactivity of the isocyanate, enabling selective transformations and the synthesis of novel heterocyclic systems. This guide provides an in-depth exploration of the core chemical properties, synthesis protocols, reactivity profile, and key applications of this compound, with a focus on its utility as a building block for bioactive urea derivatives and quinazoline scaffolds relevant to drug discovery.

Core Compound Identification and Properties

This compound, also known as 2-isocyanatobenzonitrile, is the foundational subject of this guide.[3][4] A comprehensive understanding of its physicochemical properties is paramount for its effective and safe utilization in a research setting.

| Property | Value | Source(s) |

| CAS Number | 42066-86-4 | [1][3][4] |

| Molecular Formula | C₈H₄N₂O | [1][3] |

| Molecular Weight | 144.13 g/mol | [1] |

| Appearance | Solid (Off-white) | [2][3] |

| Melting Point | 61 °C | [5] |

| Boiling Point | 124 °C at 13 Torr | [5] |

| Canonical SMILES | C1=CC=C(C(=C1)C#N)N=C=O | [1] |

| InChI Key | FQLNVWAFXQUXGW-UHFFFAOYSA-N | [1] |

| Solubility | Very slightly soluble in water (0.49 g/L at 25°C); Soluble in most common organic solvents.[1] | [1][6] |

Safety, Handling, and Storage

Isocyanates as a class are potent respiratory and skin sensitizers and require careful handling in a well-ventilated chemical fume hood.[7]

-

Hazards: Harmful if inhaled, swallowed, or in contact with skin. Causes skin and serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use a NIOSH-approved respirator with an appropriate cartridge if inhalation risk is high.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon). Isocyanates are moisture-sensitive and will react with water to form unstable carbamic acids, which then decompose to the corresponding amine and carbon dioxide.[8] This can lead to pressure buildup in sealed containers.

-

Incompatibilities: Avoid contact with water, alcohols, amines, strong acids, and strong bases, as these can trigger vigorous or explosive exothermic reactions.[7]

Synthesis of this compound

The synthesis of this compound is typically achieved via the phosgenation of its corresponding primary amine, 2-aminobenzonitrile. While traditional methods employ the highly toxic phosgene gas, safer alternatives like triphosgene (bis(trichloromethyl)carbonate) are now standard in laboratory settings.

Synthesis of the Precursor: 2-Aminobenzonitrile

A reliable supply of the starting material, 2-aminobenzonitrile, is critical. While commercially available, it can also be synthesized via several routes. One effective laboratory method involves the dehydration of 2-aminobenzamide.

Experimental Protocol: Synthesis of 2-Aminobenzonitrile from 2-Aminobenzamide

This protocol is adapted from a procedure utilizing phenylphosphonic dichloride as a dehydrating agent.

-

Reagent Preparation: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenylphosphonic dichloride (1.0 eq) in anhydrous pyridine (approx. 5-7 mL per gram of dichloride).

-

Activation: Heat the solution to 60°C and stir for 2 hours under an inert atmosphere. This step forms the active dehydrating species.

-

Amide Addition: In a separate flask, dissolve 2-aminobenzamide (1.0 eq) in anhydrous pyridine (approx. 5-7 mL per gram of amide). Add this solution to the activated dehydrating agent mixture.

-

Reaction: Maintain the reaction mixture at 60°C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the pyridine under reduced pressure.

-

Purification: Redissolve the resulting oily residue in ethanol and evaporate the solvent. Repeat this ethanol wash three times to remove residual pyridine. The crude product can then be purified by recrystallization or column chromatography to yield pure 2-aminobenzonitrile.

Phosgenation to Yield this compound

The conversion of the amine to the isocyanate is a critical transformation. The use of triphosgene is preferred for its comparative safety and ease of handling.

Experimental Protocol: Synthesis of this compound using Triphosgene

This protocol outlines a general and robust procedure for the synthesis of aryl isocyanates from the corresponding anilines.[2][9]

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminobenzonitrile (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Triphosgene Addition: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0°C. Caution: Phosgene gas is evolved during this reaction. The reaction must be conducted in a high-performance chemical fume hood.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours. The progress is monitored by IR spectroscopy (observing the disappearance of the N-H stretches of the amine and the appearance of the characteristic strong, sharp isocyanate -N=C=O stretch around 2250-2270 cm⁻¹).[2]

-

Isolation: Upon completion, the reaction mixture can be carefully concentrated under reduced pressure to remove the solvent and excess phosgene (which should be passed through a scrubbing solution). The resulting crude this compound can be purified by vacuum distillation or recrystallization.

Caption: Synthetic pathway from 2-aminobenzamide to this compound.

Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the highly electrophilic carbon atom of the isocyanate group.[8][10] This makes it susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively.[8]

The Influence of the Ortho-Cyano Group

The position of the cyano group is not trivial; it significantly modulates the isocyanate's reactivity through a combination of electronic and steric effects.[10]

-

Electronic Effect: The cyano group (-C≡N) is strongly electron-withdrawing via both induction and resonance. This effect increases the partial positive charge on the aromatic ring and, by extension, on the isocyanate carbon, making it more electrophilic and thus more reactive towards nucleophiles compared to unsubstituted phenyl isocyanate.

-

Steric Effect: The presence of a substituent in the ortho position creates steric hindrance, which can physically impede the approach of a nucleophile to the electrophilic carbon.[10][11] This effect increases the activation energy of the reaction, thereby slowing the reaction rate.

For this compound, these two opposing effects are at play. While the electronic effect enhances reactivity, the steric bulk of the cyano group can temper it, especially with bulky nucleophiles. This balance is a key consideration for reaction design. For instance, the reaction with a small primary amine will be rapid, while a reaction with a sterically demanding secondary amine may require longer reaction times or heating.

Caption: Opposing electronic and steric effects of the ortho-cyano group on reactivity.

Applications in Drug Discovery and Synthesis

The true value of this compound lies in its application as a versatile building block for compounds of pharmaceutical interest.

Synthesis of Bioactive N-Aryl Ureas

The N-aryl urea scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, particularly kinase inhibitors used in oncology.[2][9] this compound is an excellent reagent for introducing the 2-cyanophenylurea motif into molecules. The reaction with a primary or secondary amine is typically high-yielding and proceeds under mild conditions.

Experimental Protocol: Synthesis of N-(2-cyanophenyl)-N'-isopropylurea

This protocol details the straightforward synthesis of a model unsymmetrical urea.[1]

-

Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.44 g, 10 mmol) in 30 mL of anhydrous dichloromethane (DCM).

-

Amine Addition: Add isopropylamine (0.59 g, 10 mmol) dropwise to the stirred isocyanate solution at room temperature. An optional base like triethylamine (1.0 eq) can be added to scavenge any acidic impurities, but the reaction often proceeds efficiently without it.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid, often complete within 1-2 hours. Monitor the progress by TLC, observing the consumption of the isocyanate.

-

Work-up and Purification: The product often precipitates directly from the reaction mixture. If not, the solvent can be removed under reduced pressure. The resulting solid crude product is purified by trituration with n-hexane or recrystallization from a suitable solvent like ethyl acetate/hexane to yield pure N-(2-cyanophenyl)-N'-isopropylurea.

-

Characterization: The final product should be characterized by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Precursor for Heterocyclic Synthesis: Quinazoline-2,4(1H,3H)-diones

The ortho-positioning of the nitrile and isocyanate (or its amine precursor) groups enables powerful intramolecular cyclization reactions. 2-Aminobenzonitrile, the precursor to our title compound, can be directly converted into quinazoline-2,4(1H,3H)-diones, a heterocyclic core found in many bioactive compounds. This transformation can be achieved by reaction with carbon dioxide under catalytic conditions, a process where this compound is a key intermediate.[12] This application highlights the synthetic potential unlocked by the specific arrangement of functional groups in the starting material.

Caption: Key applications of this compound and its precursor in synthesis.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block for advanced chemical synthesis. The interplay between the reactive isocyanate group and the modulating ortho-cyano substituent provides chemists with a tool for creating diverse and complex molecules. Its utility in forming the medicinally important urea linkage and as a precursor to valuable heterocyclic systems like quinazolines ensures its continued relevance in the fields of drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is the first step toward harnessing its full synthetic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. EP2511261A1 - Composition, synthesis and use of isonitriles - Google Patents [patents.google.com]

- 5. CN104892456A - Method for preparing benzonitrile compound - Google Patents [patents.google.com]

- 6. WO2003097582A2 - Synthese de benzonitriles et de benzimidates - Google Patents [patents.google.com]

- 7. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Isocyanate - Wikipedia [en.wikipedia.org]

- 9. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. On the Para/Ortho Reactivity of Isocyanate Groups during the Carbamation of Cellulose Nanocrystals Using 2,4-Toluene Diisocyanate [mdpi.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to 2-Cyanophenyl Isocyanate: Properties, Reactivity, and Applications in Synthesis

Abstract and Introduction

2-Cyanophenyl isocyanate (CAS No. 42066-86-4) is a bifunctional aromatic organic compound featuring both a highly reactive isocyanate moiety and a synthetically versatile nitrile group. This unique structural combination renders it a valuable building block in medicinal chemistry and materials science. The electrophilic isocyanate group serves as a powerful handle for coupling with nucleophiles, forming stable urea and urethane linkages, while the ortho-positioned nitrile group can be retained for subsequent transformations or utilized for its electronic properties and ability to participate in hydrogen bonding.[1] This guide provides an in-depth overview of the essential physical and chemical properties of this compound, its characteristic reactivity, a detailed protocol for its application in synthesis, and critical safety information for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

The reliable application of any reagent in a research or development setting begins with a thorough understanding of its fundamental physical properties. These parameters influence reaction setup, purification strategies, and storage conditions.

Physical Data Summary

The key physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 42066-86-4 | [2][3] |

| Molecular Formula | C₈H₄N₂O | [2] |

| Molecular Weight | 144.13 g/mol | [2] |

| Appearance | Off-white to yellow solid | [4] |

| Melting Point | 61°C | [5] |

| Boiling Point | 266.2°C at 760 mmHg | [5] |

| Density | 1.09 g/cm³ | [5] |

| Water Solubility | Very slightly soluble (0.49 g/L at 25°C); reacts with water | [2][6] |

Spectroscopic Profile

While specific spectra for this exact compound are not publicly cataloged, its structure allows for a confident prediction of its key spectroscopic features, which are crucial for reaction monitoring and quality control.

-

Infrared (IR) Spectroscopy: The most prominent and diagnostic feature in the IR spectrum is the intense, sharp absorption band from the asymmetric stretching of the isocyanate (–N=C=O) group, typically appearing between 2250 and 2275 cm⁻¹ . The presence of the nitrile (–C≡N) group will give rise to a medium-intensity, sharp peak around 2220-2230 cm⁻¹ . Aromatic C-H stretching will be observed above 3000 cm⁻¹, and C=C ring stretching will appear in the 1450-1600 cm⁻¹ region.

-

¹³C NMR Spectroscopy: The carbon atom of the isocyanate group is highly deshielded and will appear as a characteristic resonance in the 120-130 ppm range. The nitrile carbon is also distinctive, typically found between 115-125 ppm . The six aromatic carbons will resonate in the approximate range of 110-140 ppm .

-

¹H NMR Spectroscopy: The proton NMR spectrum will show complex multiplets in the aromatic region (typically 7.0-8.0 ppm ) corresponding to the four protons on the disubstituted benzene ring.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound is dominated by the electrophilic character of the central carbon atom in the isocyanate group. This functionality readily reacts with a wide array of nucleophiles without the need for a catalyst, forming stable covalent bonds.[6][7]

Nucleophilic Addition Reactions

The primary mode of reactivity involves the addition of a nucleophile (Nu-H) across the C=N bond of the isocyanate.

-

Reaction with Amines: Primary and secondary amines react rapidly and exothermically to form substituted ureas. This is one of the most common and reliable applications of isocyanates in drug discovery for linking molecular fragments.[6][8]

-

Reaction with Alcohols: Alcohols react to form urethane (or carbamate) linkages. This reaction is typically slower than the reaction with amines and may sometimes require mild heating or catalysis (e.g., with tertiary amines or tin compounds).[6]

-

Reaction with Water: Water acts as a nucleophile, leading to the formation of an unstable carbamic acid intermediate, which subsequently decarboxylates to yield 2-aminobenzonitrile and carbon dioxide gas.[6][7] This reactivity is the reason the compound is moisture-sensitive and must be handled under anhydrous conditions.[4]

The relationship between this compound and its primary reaction products is illustrated below.

Caption: Key reaction pathways of this compound.

Experimental Protocol: Synthesis of 1-(2-Cyanophenyl)-3-phenylurea

This protocol provides a validated, step-by-step method for a common application: the synthesis of a disubstituted urea. The procedure is designed to be self-validating through clear checkpoints and explanations of the underlying chemistry.

Objective: To synthesize 1-(2-cyanophenyl)-3-phenylurea by reacting this compound with aniline.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Glassware (round-bottom flask, magnetic stirrer, dropping funnel) dried in an oven

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Methodology:

-

System Preparation (Causality: Exclusion of Water): Assemble the oven-dried glassware while hot and allow it to cool under a stream of inert gas (nitrogen or argon). This is critical to prevent the isocyanate from reacting with atmospheric moisture, which would lead to the formation of undesired 2-aminobenzonitrile and reduce the yield.[4][7]

-

Reagent Dissolution: In the reaction flask, dissolve this compound (e.g., 1.44 g, 10.0 mmol) in anhydrous DCM (20 mL) with magnetic stirring. Separately, dissolve aniline (0.93 g, 10.0 mmol) in anhydrous DCM (10 mL) in the dropping funnel.

-

Controlled Addition (Causality: Management of Exotherm): Place the reaction flask in an ice-water bath to cool to 0°C. The reaction between an isocyanate and an amine is highly exothermic; cooling prevents potential side reactions and ensures controlled product formation.[7]

-

Reaction Execution: Add the aniline solution dropwise to the stirred isocyanate solution over 15-20 minutes. Maintain the temperature at 0°C during the addition.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Progress Monitoring (Validation Checkpoint): The reaction progress can be monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted against the starting materials. The disappearance of the starting materials and the appearance of a single, new spot indicates the reaction is complete. Alternatively, the strong isocyanate peak (~2270 cm⁻¹) in the IR spectrum should disappear completely.[9]

-

Product Isolation: The urea product is often poorly soluble in non-polar solvents like DCM. A white precipitate should form during the reaction. Isolate the solid product by vacuum filtration. Wash the collected solid with a small amount of cold DCM to remove any unreacted starting material.

-

Drying and Characterization: Dry the product under vacuum. The purity can be confirmed by measuring its melting point and acquiring NMR and IR spectra to confirm the structure.

Safety, Handling, and Storage

Isocyanates as a class of compounds require careful handling due to their reactivity and toxicity.[7]

-

Health Hazards: this compound is harmful if inhaled, swallowed, or in contact with skin.[4] It causes serious skin and eye irritation and is a lachrymator (induces tears).[4] Crucially, it is a respiratory sensitizer; repeated inhalation exposure can lead to asthma-like symptoms.[10]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[10]

-

Handling: Use only under an inert atmosphere (nitrogen or argon) due to its sensitivity to moisture and air.[4] Avoid creating dust if handling the solid. All transfers should be performed carefully to avoid contact.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated (2-8°C). The container should be blanketed with an inert gas.

-

Spills and Disposal: In case of a spill, decontaminate with a solution of aqueous ammonia or sodium carbonate to react with and neutralize the isocyanate group. Dispose of the compound and any contaminated materials as hazardous chemical waste in accordance with local regulations.[4]

References

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound | 42066-86-4 [chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Isocyanate - Wikipedia [en.wikipedia.org]

- 7. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Urea derivative synthesis by amidation [organic-chemistry.org]

- 9. rsc.org [rsc.org]

- 10. multimedia.3m.com [multimedia.3m.com]

An In-depth Technical Guide to 2-Cyanophenyl Isocyanate: Structure, Synthesis, and Reactivity for Advanced Chemical and Pharmaceutical Applications

Abstract

This technical guide provides a comprehensive overview of 2-Cyanophenyl isocyanate (also known as 2-isocyanatobenzonitrile), a versatile bifunctional reagent of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development. This document delves into the molecule's unique chemical structure, detailed spectroscopic properties, robust synthetic protocols, and characteristic reactivity. Special emphasis is placed on its role as a powerful electrophile in the formation of urea and carbamate linkages, which are pivotal in the architecture of modern pharmaceuticals. Furthermore, we explore the intramolecular cyclization potential afforded by the ortho-positioning of the cyano and isocyanate groups, a feature that opens pathways to valuable heterocyclic scaffolds such as quinazolines. This guide is intended to serve as an expert resource, equipping scientists with the technical knowledge and practical insights required to effectively utilize this reagent in their research endeavors.

Introduction: A Bifunctional Reagent of Strategic Importance

This compound, with the chemical formula C₈H₄N₂O and CAS Number 42066-86-4, belongs to the class of aromatic isocyanates.[1] Its structure is distinguished by the presence of two highly reactive functional groups on an aromatic scaffold: a nitrile (-C≡N) group and an isocyanate (-N=C=O) group, positioned ortho to each other. This unique arrangement makes it a powerful and versatile building block in synthetic chemistry.

The isocyanate group is a potent electrophile, readily reacting with a wide array of nucleophiles, most notably amines and alcohols, to form stable urea and carbamate linkages, respectively.[2] This reactivity is the cornerstone of its utility in constructing complex molecules, including active pharmaceutical ingredients (APIs). The diaryl urea motif, in particular, is a well-established pharmacophore found in numerous multi-kinase inhibitors used in oncology.[3]

Simultaneously, the ortho-cyano group exerts a significant electronic influence and offers a secondary site for synthetic transformations. As a potent electron-withdrawing group, it enhances the electrophilicity of the isocyanate carbon, thereby increasing its reactivity towards nucleophiles.[4] Moreover, its proximity to the isocyanate (or its derivatives) creates opportunities for intramolecular cyclization reactions, providing elegant synthetic routes to important heterocyclic systems like quinazolines.[4][5] This guide will explore these facets in detail, providing both theoretical understanding and practical, actionable protocols.

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound dictates its chemical behavior. The planar phenyl ring serves as a rigid scaffold for the linearly oriented isocyanate group and the cyano group. The key to its reactivity lies in the cumulative electron-withdrawing effects of both the isocyanate and the ortho-cyano group, which render the aromatic ring electron-deficient and significantly activate the isocyanate carbon towards nucleophilic attack.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 42066-86-4 | [1] |

| Molecular Formula | C₈H₄N₂O | [1] |

| Molecular Weight | 144.13 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [6] |

| Melting Point | 61 °C | [7] |

| Boiling Point | 266.2 °C at 760 mmHg | [7] |

| Density | 1.09 g/cm³ | [7] |

| Solubility | Very slightly soluble in water (0.49 g/L at 25°C) | [4] |

| Canonical SMILES | C1=CC=C(C(=C1)C#N)N=C=O | [7] |

| InChI Key | FQLNVWAFXQUXGW-UHFFFAOYSA-N | [7] |

Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of this compound. The following sections detail the expected spectroscopic signatures.

Infrared (IR) Spectroscopy

IR spectroscopy is a primary tool for identifying the key functional groups. The spectrum of this compound is dominated by two characteristic, strong absorption bands:

-

Isocyanate (-N=C=O) Stretch: A very strong and sharp band appearing in the region of 2240-2280 cm⁻¹ . This is a definitive absorption for the isocyanate group.

-

Nitrile (-C≡N) Stretch: A strong, sharp band appearing around 2210-2230 cm⁻¹ . The conjugation with the aromatic ring influences its exact position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimentally determined spectra for this compound are not widely published, a predicted spectrum can be derived based on established chemical shift principles and data from analogous structures like benzonitrile and other ortho-substituted phenyl isocyanates.

¹H NMR (Predicted): The aromatic region will display a complex multiplet pattern corresponding to the four protons on the benzene ring. Due to the strong anisotropic and electronic effects of the cyano and isocyanate groups, the protons are expected to resonate in the downfield region, likely between δ 7.2 and 7.8 ppm . The ortho, meta, and para relationships will lead to distinct coupling patterns (e.g., doublet of doublets, triplet of doublets).

¹³C NMR (Predicted): The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals.

-

Isocyanate Carbon (-N=C=O): This quaternary carbon typically appears in the δ 125-135 ppm range.

-

Nitrile Carbon (-C≡N): This quaternary carbon is expected between δ 115-120 ppm .

-

Aromatic Carbons: Six signals will be present in the aromatic region (δ 110-140 ppm ). The carbon attached to the isocyanate group (C1) and the carbon attached to the cyano group (C2) will be quaternary and typically have lower intensity. The chemical shifts of the other four carbons will be influenced by their position relative to the two functional groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| -N=C=O | 128 - 132 | Quaternary, low intensity |

| -C≡N | 116 - 119 | Quaternary, low intensity |

| C1 (ipso to NCO) | 135 - 140 | Quaternary, low intensity |

| C2 (ipso to CN) | 110 - 115 | Quaternary, low intensity |

| Aromatic CH | 125 - 138 | Four distinct signals expected |

Note: These are estimated values. Actual chemical shifts are dependent on the solvent and experimental conditions.

Synthesis of this compound

The most common and industrially scalable method for preparing isocyanates is the phosgenation of the corresponding primary amine.[2] For this compound, the precursor is 2-aminobenzonitrile. Due to the extreme toxicity of phosgene gas, safer, solid phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate) are overwhelmingly preferred in a laboratory setting.

The reaction proceeds by the addition of the amine to phosgene (generated in situ from triphosgene), forming an intermediate carbamoyl chloride, which then eliminates hydrogen chloride to yield the isocyanate. A non-nucleophilic base, such as triethylamine, is typically required to scavenge the HCl produced.

Detailed Experimental Protocol: Synthesis from 2-Aminobenzonitrile using Triphosgene

Disclaimer: This protocol involves highly reactive and toxic substances. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

2-Aminobenzonitrile

-

Triphosgene (BTC)

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Nitrogen or Argon gas supply

Procedure:

-

Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen/argon inlet and an outlet bubbler (leading to a bleach or caustic scrub solution to neutralize any excess phosgene).

-

Under a positive pressure of inert gas, charge the flask with a solution of triphosgene (0.35 equivalents relative to the amine) in anhydrous DCM (approx. 0.2 M).

-

Dissolve 2-aminobenzonitrile (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.

-

Add the solution of 2-aminobenzonitrile dropwise to the stirred solution of triphosgene at room temperature over 30 minutes.

-

After the addition is complete, slowly add a solution of triethylamine (2.2 equivalents) in anhydrous DCM dropwise to the reaction mixture. An exotherm and the formation of triethylamine hydrochloride precipitate will be observed.

-

After the addition of the base, heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 2-4 hours, monitoring the reaction progress by TLC or IR spectroscopy (disappearance of the amine and appearance of the strong isocyanate band at ~2260 cm⁻¹).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be purified by vacuum distillation or recrystallization from a non-polar solvent like hexane, if necessary. The product is moisture-sensitive and should be stored under an inert atmosphere.[6]

Synthesis Workflow Diagram

Caption: Figure 1: General workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the predictable and efficient reactivity of the isocyanate group, modulated by the adjacent cyano functionality.

Nucleophilic Addition: The Cornerstone of Isocyanate Chemistry

The carbon atom of the isocyanate group is highly electrophilic and readily attacked by nucleophiles. This reaction is the basis for forming ureas and carbamates, critical linkages in polymer and medicinal chemistry.

Reaction with Amines to form Ureas: This is arguably the most important reaction for drug development professionals. This compound reacts rapidly and exothermically with primary or secondary amines to form N,N'-disubstituted or N,N,N'-trisubstituted ureas. The reaction typically proceeds without a catalyst in aprotic solvents like DCM, THF, or DMF at room temperature.[8]

Caption: Figure 2: Reaction of this compound with an amine.

Reaction with Alcohols to form Carbamates: In the presence of a base catalyst (such as a tertiary amine or an organotin compound), this compound reacts with alcohols to form carbamates (urethanes). The reaction is generally slower than with amines.

Intramolecular Cyclization Potential

The ortho-disposition of the reactive cyano and isocyanate groups is not merely a passive structural feature. It enables a powerful synthetic strategy for the construction of quinazoline heterocycles. While direct cyclization of the isocyanate is not common, the reaction of 2-aminobenzonitrile (the precursor to the isocyanate) with CO₂ to form quinazoline-2,4(1H,3H)-dione is well-documented.[4][5] This reaction is mechanistically relevant as it proceeds through an in situ generated isocyanate intermediate which then undergoes intramolecular cyclization.

The mechanism involves:

-

Formation of a carbamic acid from the amine and CO₂.

-

Dehydration of the carbamic acid to form this compound as a transient intermediate.

-

An intramolecular nucleophilic attack of the carbamate anion (formed under basic conditions) onto the nitrile carbon.

-

Tautomerization to yield the stable quinazoline-2,4-dione ring system.

This inherent reactivity suggests that urea or carbamate derivatives formed from this compound could be induced to cyclize under appropriate conditions (e.g., acid or base catalysis) to form a variety of substituted quinazolinones, a privileged scaffold in medicinal chemistry.[9][10]

Caption: Figure 3: Mechanistic pathway for quinazoline synthesis.

Applications in Drug Development: The Diaryl Urea Pharmacophore

While specific blockbuster drugs using this compound are not prominent, its structural motif and reactivity pattern are highly relevant. The diaryl urea linkage formed from an aromatic isocyanate and an aromatic amine is a key structural feature in a class of highly successful anticancer drugs known as multi-kinase inhibitors. The synthesis of drugs like Sorafenib and Regorafenib serves as a perfect template for understanding the application of this chemistry.[9][11]

These drugs function by inhibiting protein kinases involved in tumor cell proliferation and angiogenesis (the growth of new blood vessels). The urea linkage is critical for binding to the hinge region of the kinase's ATP-binding pocket through specific hydrogen bond interactions.

Representative Workflow: Synthesis of a Diaryl Urea Kinase Inhibitor Scaffold

The synthesis of Sorafenib involves the reaction of 4-(4-aminophenoxy)-N-methylpicolinamide with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[11] We can adapt this to show a general workflow using this compound to build a similar pharmacophore.

Protocol:

-

Dissolve the desired aromatic amine (e.g., a substituted aminophenoxy derivative) (1.0 equivalent) in an anhydrous aprotic solvent such as THF or DCM in a flask under an inert atmosphere.

-

To this stirred solution, add a solution of this compound (1.05 equivalents) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction by TLC until the starting amine is consumed.

-

If a precipitate (the urea product) forms during the reaction, it can be isolated by filtration, washed with the solvent, and dried.

-

If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization or column chromatography to yield the pure diaryl urea product.

This straightforward, high-yielding reaction highlights the power of isocyanates as key reagents for rapidly accessing complex molecular architectures in late-stage drug synthesis.

Handling, Storage, and Safety

Isocyanates as a class are hazardous chemicals that require careful handling.

-

Toxicity: this compound is harmful if swallowed, in contact with skin, or if inhaled. It is a lachrymator (causes tears) and can cause skin, eye, and respiratory irritation. Crucially, isocyanates are known respiratory sensitizers, meaning repeated exposure can lead to asthma-like symptoms.[5]

-

Reactivity: The compound is sensitive to moisture and will react with water to release carbon dioxide and form the corresponding amine. This can cause pressure buildup in sealed containers.

-

Handling: All manipulations should be performed in a certified chemical fume hood while wearing appropriate PPE, including safety goggles, gloves (nitrile or neoprene are suitable), and a lab coat. Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, well-ventilated area away from water, alcohols, amines, and strong bases.

Conclusion

This compound is a highly valuable and reactive building block for advanced organic synthesis. Its bifunctional nature, combining a highly electrophilic isocyanate with an electron-withdrawing cyano group, allows for a diverse range of chemical transformations. The straightforward formation of robust urea linkages makes it an analog of choice for constructing libraries of compounds targeting pharmacologically relevant scaffolds, such as those found in kinase inhibitors. Furthermore, its potential for intramolecular cyclization offers elegant and efficient routes to complex heterocyclic systems. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to fully exploit its synthetic potential in the pursuit of novel materials and life-saving therapeutics.

References

- 1. A novel Pd-catalyzed cyclization reaction of ureas for the synthesis of dihydroquinazolinone p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzonitrile(100-47-0) 13C NMR spectrum [chemicalbook.com]

- 3. bmse000284 Benzonitrile at BMRB [bmrb.io]

- 4. pubs.acs.org [pubs.acs.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. 3-Cyanophenyl isocyanate, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 2-Chlorophenyl isocyanate(3320-83-0) 13C NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]

- 11. Synthesis of quinazoline-2,4(1H,3H)-dione from carbon dioxide and 2-aminobenzonitrile using mesoporous smectites incorporating alkali hydroxide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Core Molecular and Physicochemical Properties

An In-depth Technical Guide to 2-Cyanophenyl Isocyanate for Advanced Research and Development

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. It moves beyond fundamental data to provide in-depth, field-proven insights into the synthesis, reactivity, characterization, and safe handling of this versatile chemical intermediate. The structure of this document is designed to follow a logical workflow, from basic properties to practical application and safety, ensuring both scientific integrity and immediate utility in a laboratory setting.

This compound, also known as 2-isocyanatobenzonitrile, is an aromatic organic compound featuring both a nitrile (-C≡N) and an isocyanate (-N=C=O) functional group. This dual functionality makes it a highly valuable and reactive building block in synthetic chemistry. The ortho-positioning of these groups can influence its reactivity and the conformational properties of its derivatives.

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for reaction planning, purification, and safety assessments.

| Property | Value | Source(s) |

| Molecular Weight | 144.13 g/mol | [1] |

| Molecular Formula | C₈H₄N₂O | |

| CAS Number | 42066-86-4 | |

| Appearance | Off-white to light yellow solid | [2] |

| Melting Point | 61 °C | |

| Boiling Point | 266.2 °C at 760 mmHg | |

| Density | 1.09 g/cm³ | [1] |

| Solubility | Reacts with water. Soluble in many organic solvents (e.g., DCM, THF, Toluene). | |

| InChI Key | FQLNVWAFXQUXGW-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The most common and industrially scalable method for synthesizing aryl isocyanates is through the phosgenation of the corresponding primary amine. In this case, 2-aminobenzonitrile serves as the precursor. The process involves reacting the amine with phosgene (COCl₂) or a safer phosgene equivalent like triphosgene.

The causality for this choice of reaction is twofold: it is a high-yielding and relatively straightforward conversion. The reaction proceeds via a carbamoyl chloride intermediate, which then eliminates hydrogen chloride upon heating to yield the isocyanate.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Representative Synthesis via Phosgenation

This protocol is a self-validating system; successful synthesis is confirmed by the analytical characterization outlined in Section 4.

Objective: To synthesize this compound from 2-aminobenzonitrile.

Materials:

-

2-Aminobenzonitrile

-

Toluene (anhydrous)

-

Phosgene (or triphosgene as a safer alternative)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for inert atmosphere reactions

Methodology:

-

System Preparation: Assemble a dry, three-necked flask equipped with a mechanical stirrer, a gas inlet for inert gas, a condenser, and a dropping funnel. The entire system must be thoroughly dried and purged with nitrogen. The choice of an inert atmosphere is critical because isocyanates and phosgene are highly reactive with moisture.

-

Reagent Charging: Dissolve 2-aminobenzonitrile in anhydrous toluene and charge it into the reaction flask. Toluene is selected as the solvent due to its inertness under the reaction conditions and its appropriate boiling point for the subsequent heating step.

-

Phosgenation: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of phosgene in toluene (or a solution of triphosgene) via the dropping funnel. The low temperature is maintained to control the initial exothermic reaction and prevent the formation of unwanted side products, such as symmetrical ureas.

-

Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approx. 110 °C). The progress of the reaction can be monitored by the cessation of HCl gas evolution (which should be scrubbed through a basic solution). Heating is necessary to facilitate the elimination of HCl from the intermediate carbamoyl chloride.

-

Work-up and Purification: Once the reaction is complete, cool the mixture and purge with nitrogen to remove any excess phosgene and HCl. The solvent is then removed under reduced pressure. The crude this compound is purified by vacuum distillation. The purity of the final product should be confirmed using IR and NMR spectroscopy.

Chemical Reactivity and Key Synthetic Applications

The isocyanate group is a powerful electrophile. The central carbon atom is electron-deficient due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, making it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in organic synthesis.

Primary Application: Synthesis of Substituted Ureas

A primary application of this compound in drug development is its reaction with primary or secondary amines to form N,N'-disubstituted ureas. Many modern pharmaceuticals, including kinase inhibitors, contain a diaryl urea moiety, which often acts as a hydrogen bond donor-acceptor hinge.

The reaction is typically rapid, high-yielding, and proceeds under mild conditions, making it ideal for creating libraries of compounds for screening.

Caption: Nucleophilic attack of an amine on the isocyanate carbon.

Experimental Protocol: Synthesis of a Representative Urea Derivative

Objective: To synthesize 1-(2-cyanophenyl)-3-phenylurea.

Materials:

-

This compound

-

Aniline

-

Dichloromethane (DCM, anhydrous)

-

Inert gas (Nitrogen or Argon)

Methodology:

-

Reagent Preparation: In a dry flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM. The use of an anhydrous solvent is crucial to prevent the hydrolysis of the isocyanate to the corresponding amine, which would lead to symmetric urea byproducts.

-

Amine Addition: In a separate flask, dissolve aniline (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the stirred isocyanate solution at room temperature. The reaction is typically exothermic, and for more reactive amines, cooling might be necessary.

-

Reaction Monitoring: The reaction is usually complete within a few hours. Progress can be monitored by Thin Layer Chromatography (TLC) or by the disappearance of the characteristic isocyanate peak (~2250 cm⁻¹) in the IR spectrum.

-

Product Isolation: Upon completion, the urea product often precipitates from the solution. If not, the solvent can be partially evaporated to induce crystallization. The solid product is then collected by filtration, washed with a small amount of cold DCM or ether to remove any unreacted starting materials, and dried under vacuum.

-

Characterization: The identity and purity of the resulting 1-(2-cyanophenyl)-3-phenylurea are confirmed by melting point, NMR, and IR spectroscopy.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound and its derivatives.

| Technique | Expected Signature for this compound |

| FT-IR | Very strong, sharp absorption band at ~2250-2270 cm⁻¹ (-N=C=O stretch). Strong, sharp absorption at ~2220-2230 cm⁻¹ (-C≡N stretch). Aromatic C-H and C=C stretches in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively. |

| ¹H NMR | Complex multiplet signals in the aromatic region (typically ~7.0-7.8 ppm) corresponding to the four protons on the benzene ring. |

| ¹³C NMR | Signal for the isocyanate carbon (~120-130 ppm). Signal for the nitrile carbon (~115-120 ppm). Multiple signals in the aromatic region (~110-140 ppm). |

| Mass Spec. | Molecular ion peak (M⁺) corresponding to the calculated molecular weight (144.13). |

Safety, Handling, and Storage

Isocyanates are potent respiratory sensitizers and irritants. Inhalation of vapors or aerosols can lead to allergic asthma-like reactions, which can be life-threatening. Direct contact can cause skin and eye irritation.[2][3][4] Therefore, strict adherence to safety protocols is mandatory.

Caption: A logical workflow for the safe handling of isocyanates.

Personal Protective Equipment (PPE):

-

Respiratory Protection: Work must be conducted in a certified chemical fume hood. For operations with a higher risk of aerosol generation, a supplied-air respirator may be necessary.[3]

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Use butyl rubber or other appropriate chemically resistant gloves. Nitrile gloves may offer insufficient protection for prolonged contact.

-

Skin Protection: A lab coat and closed-toe shoes are required. An apron may be used for additional protection.[5]

Storage Requirements:

-

Store in a tightly sealed container to prevent contact with moisture.[2] The reaction with water produces carbon dioxide gas, which can lead to dangerous pressure buildup.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as amines, alcohols, acids, and bases.[5]

First Aid:

-

Inhalation: Move the person to fresh air immediately. Seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

Conclusion

This compound is a chemical reagent of significant value, defined by its precise molecular weight of 144.13 g/mol and its potent reactivity. Its utility as a precursor for substituted ureas and other derivatives makes it a key component in the toolkit of medicinal and synthetic chemists. However, its hazardous nature demands a thorough understanding and rigorous implementation of safety protocols. This guide provides the foundational knowledge and practical protocols necessary to utilize this compound effectively and safely in a research and development setting.

References

An In-Depth Technical Guide to the Synthesis of 2-Cyanophenyl Isocyanate from 2-Aminobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-cyanophenyl isocyanate from its precursor, 2-aminobenzonitrile. This compound is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, owing to its dual reactivity stemming from the isocyanate and cyano functionalities. This document delves into the prevalent phosgene-based synthetic routes, with a focus on the use of safer phosgene surrogates such as triphosgene and diphosgene. A detailed examination of the reaction mechanisms, experimental protocols, and critical safety considerations is presented. Furthermore, this guide explores the landscape of phosgene-free alternatives, highlighting the ongoing efforts toward greener and more sustainable synthetic methodologies.

Introduction: The Significance of this compound

This compound is a bifunctional aromatic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. The presence of a highly reactive isocyanate group allows for facile reactions with a wide range of nucleophiles, including alcohols, amines, and thiols, to form stable carbamate, urea, and thiocarbamate linkages, respectively. This reactivity is fundamental in the construction of complex molecular architectures, including the synthesis of bioactive molecules and polymers.

The nitrile (cyano) group, on the other hand, offers a versatile handle for further chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions, providing a gateway to a diverse array of heterocyclic compounds. The orthogonal reactivity of the isocyanate and cyano groups makes this compound a particularly attractive building block for the synthesis of compounds with tailored properties.

Phosgene-Based Synthesis: The Workhorse Method

The traditional and most established method for the synthesis of isocyanates from primary amines involves the use of phosgene (COCl₂) or its more manageable surrogates, diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate).[1] These reagents act as carbonylating agents, converting the primary amino group into the isocyanate functionality.

The Phosgene Surrogates: A Nod to Safety

Due to the extreme toxicity and hazardous nature of gaseous phosgene, its use is largely restricted to industrial settings with stringent safety protocols. In a laboratory environment, the solid and liquid phosgene surrogates, triphosgene and diphosgene respectively, are the preferred reagents. Triphosgene, a stable crystalline solid, is often favored for its ease of handling and precise dosing.[2]

Reaction Mechanism

The reaction of 2-aminobenzonitrile with triphosgene proceeds through a stepwise mechanism. Initially, the primary amine attacks one of the carbonyl groups of triphosgene, leading to the formation of an unstable carbamoyl chloride intermediate and the release of two molecules of phosgene. This in-situ generated phosgene then reacts with another molecule of the amine. The presence of a non-nucleophilic base, typically a tertiary amine like triethylamine, is crucial to neutralize the hydrogen chloride (HCl) gas that is liberated during the reaction, driving the equilibrium towards the product.

Figure 1: General reaction mechanism for the synthesis of this compound using triphosgene.

Experimental Protocol: Synthesis of this compound using Triphosgene

The following is a generalized experimental protocol for the synthesis of this compound from 2-aminobenzonitrile using triphosgene. This protocol is based on established procedures for the conversion of aromatic amines to isocyanates and should be adapted and optimized for specific laboratory conditions.[1]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| 2-Aminobenzonitrile | 118.14 | - | >98% |

| Triphosgene | 296.75 | - | >98% |

| Triethylamine (Et₃N) | 101.19 | 0.726 | >99%, distilled |

| Dichloromethane (DCM) | 84.93 | 1.33 | Anhydrous |

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet and an outlet leading to a scrubber (containing a solution of sodium hydroxide to neutralize HCl and any excess phosgene) is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Reagent Preparation: A solution of triphosgene (e.g., 0.4 equivalents relative to the amine) in anhydrous dichloromethane (DCM) is prepared. In a separate flask, a solution of 2-aminobenzonitrile (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM is prepared.

-

Reaction Execution: The triphosgene solution is added dropwise to the stirred solution of 2-aminobenzonitrile and triethylamine at 0 °C (ice bath). The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the amine and appearance of the characteristic N=C=O stretch of the isocyanate).

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The precipitated triethylamine hydrochloride is removed by filtration under an inert atmosphere. The filtrate is then concentrated under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane) to afford the pure this compound.

Note on Stoichiometry: One mole of triphosgene is stoichiometrically equivalent to three moles of phosgene. Therefore, approximately one-third of a molar equivalent of triphosgene is required per mole of the primary amine. In practice, a slight excess of triphosgene is often used to ensure complete conversion.

Characterization of this compound

The successful synthesis of this compound can be confirmed by various spectroscopic techniques.

| Spectroscopic Data | Characteristic Features |

| Infrared (IR) Spectroscopy | A strong, sharp absorption band in the region of 2250-2280 cm⁻¹ corresponding to the asymmetric stretching vibration of the isocyanate (N=C=O) group. The nitrile (C≡N) stretch appears around 2220-2240 cm⁻¹. |

| ¹H NMR Spectroscopy | The aromatic protons will exhibit a complex multiplet pattern in the aromatic region (typically 7.0-8.0 ppm). The integration of these signals should correspond to the four aromatic protons. |

| ¹³C NMR Spectroscopy | The carbon of the isocyanate group will appear as a characteristic signal in the range of 120-130 ppm. The nitrile carbon will resonate around 115-120 ppm, and the aromatic carbons will appear in their typical range. |

Note: Specific spectral data for this compound should be compared with literature values if available or determined empirically.

Phosgene-Free Synthetic Routes: The Green Chemistry Approach

The inherent toxicity of phosgene and its surrogates has prompted significant research into the development of phosgene-free methods for isocyanate synthesis.[1] These alternative routes often employ less hazardous reagents and align with the principles of green chemistry.

Oxidative Carbonylation of 2-Aminobenzonitrile

One of the most promising phosgene-free methods is the oxidative carbonylation of amines. This reaction typically involves the use of carbon monoxide (CO) as the carbonyl source and an oxidant, often in the presence of a catalyst.

Figure 2: Conceptual workflow of oxidative carbonylation for isocyanate synthesis.

The catalytic systems for oxidative carbonylation are diverse and can involve transition metals such as palladium, rhodium, or ruthenium. The development of efficient and recyclable catalysts is a key area of ongoing research. While this method avoids the use of phosgene, it often requires high pressures of CO and elevated temperatures, and the handling of flammable and toxic carbon monoxide still necessitates careful safety measures.

Other Phosgene-Free Methods

Other notable phosgene-free approaches include:

-

The Curtius, Hofmann, and Lossen Rearrangements: These classic named reactions involve the rearrangement of acyl azides, amides, and hydroxamic acids, respectively, to form isocyanates. However, these methods are often stoichiometric and may not be suitable for large-scale synthesis.

-

Reaction with Carbon Dioxide (CO₂): The use of CO₂ as a C1 source is an attractive green alternative. However, the thermodynamic stability of CO₂ presents a significant challenge, often requiring harsh reaction conditions or highly activated substrates.

The application of these phosgene-free methods to the specific synthesis of this compound is an area that warrants further investigation and development.

Safety Considerations: A Paramount Concern

The synthesis of this compound, particularly via phosgene-based routes, involves the handling of highly toxic and hazardous materials. A thorough understanding and strict adherence to safety protocols are imperative.

-

Phosgene and its Surrogates: Triphosgene and diphosgene, while safer than gaseous phosgene, are still highly toxic and corrosive. They can cause severe respiratory damage upon inhalation and skin burns on contact. All manipulations involving these reagents must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. A dedicated scrubber to neutralize any released phosgene or HCl is essential.

-

Isocyanates: Isocyanates are potent respiratory and skin sensitizers. Inhalation can lead to asthma-like symptoms, and prolonged exposure can cause long-term respiratory issues. Skin contact can cause irritation and dermatitis. Appropriate PPE must be worn at all times when handling isocyanates.

-

Solvents and Reagents: The use of flammable solvents like dichloromethane requires working in a well-ventilated area, away from ignition sources. Triethylamine is a corrosive and flammable liquid.

Emergency Procedures: In case of accidental exposure, immediate medical attention is crucial. Contaminated clothing should be removed, and the affected skin area should be washed thoroughly with soap and water. In case of inhalation, the individual should be moved to fresh air immediately.

Conclusion and Future Outlook

The synthesis of this compound from 2-aminobenzonitrile is a critical transformation for accessing a versatile building block in drug discovery and materials science. The well-established phosgene-based methods, particularly those employing triphosgene, offer a reliable and efficient route, provided that stringent safety measures are implemented. The future of isocyanate synthesis, however, lies in the development and optimization of phosgene-free alternatives. Continued research into catalytic oxidative carbonylation and the utilization of renewable feedstocks like carbon dioxide will be instrumental in paving the way for more sustainable and environmentally benign synthetic strategies. For researchers and professionals in the field, a deep understanding of both the traditional and emerging methods, coupled with an unwavering commitment to safety, is essential for the successful and responsible synthesis of this important chemical intermediate.

References

A Technical Guide to the Spectroscopic Data of 2-Cyanophenyl Isocyanate

This guide provides an in-depth analysis of the spectroscopic characteristics of 2-cyanophenyl isocyanate (CAS No. 42066-86-4), a bifunctional aromatic compound of significant interest in synthetic chemistry. The presence of both a reactive isocyanate group and a cyano moiety imparts unique reactivity and makes spectroscopic characterization crucial for quality control, reaction monitoring, and structural elucidation. This document will delve into the theoretical and practical aspects of the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, offering insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Implications

This compound possesses an ortho-substituted benzene ring, which dictates a specific pattern in its spectroscopic signatures. The electron-withdrawing nature of both the isocyanate (-N=C=O) and cyano (-C≡N) groups influences the electron distribution within the aromatic ring, which is reflected in the chemical shifts of the aromatic protons and carbons in the NMR spectra. Furthermore, the characteristic vibrational frequencies of the isocyanate and cyano groups provide definitive markers in the IR spectrum.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups. For this compound, the IR spectrum is dominated by the stretching vibrations of the isocyanate and cyano groups.

Experimental Considerations

Due to the high reactivity of the isocyanate group, especially towards moisture, sample preparation for IR analysis must be conducted under anhydrous conditions. The use of a dry KBr pellet or a solution in a dry, non-protic solvent (e.g., chloroform, dichloromethane) in a sealed cell is recommended.

Interpretation of the IR Spectrum

The key diagnostic absorption bands in the IR spectrum of this compound are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| ~2270 - 2240 | Very Strong, Broad | Asymmetric stretch of the -N=C=O group | This is the most characteristic peak for isocyanates and is often very intense.[1][2][3] |

| ~2230 - 2220 | Strong to Medium | -C≡N stretching vibration | The intensity of this peak is typically strong. It may appear as a sharp band, but could potentially overlap with the broad isocyanate peak.[4] |

| ~3100 - 3000 | Medium to Weak | Aromatic C-H stretching | Characteristic of the C-H bonds on the benzene ring. |

| ~1600, ~1475 | Medium to Weak | Aromatic C=C ring stretching | These bands are characteristic of the benzene ring. |

| ~750 | Strong | Ortho-disubstituted C-H out-of-plane bending | This strong absorption is indicative of the 1,2-disubstitution pattern on the benzene ring. |

The most prominent feature is the very intense and broad absorption band of the isocyanate group.[1][2] The presence of both this band and the sharp nitrile stretch is a clear indicator of the compound's identity.

Caption: Workflow for IR spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are invaluable for confirming the substitution pattern and the electronic environment of the atoms.

Experimental Protocols

Samples for NMR analysis should be prepared in a dry deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The reactivity of the isocyanate group necessitates the use of anhydrous solvents to prevent sample degradation.

¹H NMR Spectrum

The ¹H NMR spectrum of this compound will show signals exclusively in the aromatic region. Due to the ortho-substitution, the four aromatic protons will exhibit a complex multiplet pattern.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 7.8 | Multiplet | 4H | Aromatic Protons |

The exact chemical shifts and coupling constants will depend on the solvent used. The electron-withdrawing effects of the isocyanate and cyano groups will generally shift the proton signals downfield compared to unsubstituted benzene.

¹³C NMR Spectrum

The ¹³C NMR spectrum provides more detailed structural information, with distinct signals for each carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~130 - 140 | Isocyanate Carbon (-N=C=O) | The chemical shift of the isocyanate carbon can vary but is typically in this range.[5] |

| ~115 - 120 | Nitrile Carbon (-C≡N) | The nitrile carbon signal is characteristically found in this region.[6] |

| ~110 - 145 | Aromatic Carbons | Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The carbons directly attached to the isocyanate and cyano groups will have characteristic chemical shifts. |

| ~135 | C-NCO | The carbon atom bonded to the isocyanate group. |

| ~115 | C-CN | The carbon atom bonded to the cyano group. |

Quaternary carbons, such as the isocyanate and nitrile carbons, and the two aromatic carbons bearing the substituents, may exhibit lower intensity signals in a standard ¹³C NMR spectrum.[6]

Caption: Key interpretation points for the NMR spectra of this compound.

Conclusion

The spectroscopic characterization of this compound is defined by the prominent features of its two key functional groups. The IR spectrum is distinguished by a very strong and broad absorption for the isocyanate group around 2250 cm⁻¹ and a sharp nitrile absorption near 2225 cm⁻¹. The NMR spectra are characterized by a complex multiplet in the aromatic region of the ¹H spectrum and distinct signals for the isocyanate, nitrile, and aromatic carbons in the ¹³C spectrum. This guide provides a foundational understanding for the analysis of this versatile chemical intermediate.

References

Theoretical studies of 2-Cyanophenyl isocyanate electronic structure

An In-depth Technical Guide to the Electronic Structure of 2-Cyanophenyl Isocyanate: A Theoretical Perspective

Abstract

This compound is a bifunctional aromatic molecule featuring both a nitrile (-C≡N) and an isocyanate (-N=C=O) group. These functionalities impart a unique reactivity profile, making the molecule a valuable building block in organic synthesis, polymer science, and the development of novel therapeutic agents. The isocyanate group, in particular, is a potent electrophile, readily reacting with nucleophiles. A thorough understanding of the molecule's electronic structure is paramount to predicting its reactivity, stability, and spectroscopic signatures. This guide elucidates the electronic characteristics of this compound through the lens of theoretical and computational chemistry, primarily focusing on Density Functional Theory (DFT). We will explore the optimized molecular geometry, analyze the frontier molecular orbitals that govern its reactivity, and interpret its vibrational spectra.

Introduction: The Need for a Theoretical Framework

Isocyanates are a class of organic compounds defined by the R−N=C=O functional group.[1] They are highly valuable intermediates in the production of polyurethanes, pharmaceuticals, and pesticides due to their reactivity towards nucleophiles such as alcohols, amines, and water.[1][2] The addition of a cyano group in the ortho position to the isocyanate function on a benzene ring, as in this compound (CAS 42066-86-4), introduces further modulation of the electronic properties and offers an additional site for chemical modification.[3][4]

To harness the synthetic potential of this molecule, a precise understanding of its electron distribution, orbital energies, and molecular geometry is essential. Experimental characterization can be complex; therefore, computational methods, particularly Density Functional Theory (DFT), serve as a powerful and predictive tool. DFT provides a robust framework for investigating molecular properties with a favorable balance of computational cost and accuracy, making it a standard method for such analyses.[5][6] This guide details the insights gained from a comprehensive DFT-based theoretical study of this compound.

The Computational Protocol: A Self-Validating Workflow

The reliability of theoretical predictions hinges on a sound and well-justified computational methodology. The protocol described here is designed to ensure that the results are derived from a true energy minimum on the potential energy surface, providing a trustworthy foundation for analysis.

Step-by-Step Computational Methodology

-

Initial Structure Generation: A 3D model of this compound is constructed based on standard bond lengths and angles.

-

Geometry Optimization: The initial structure is subjected to a full geometry optimization without constraints. This process systematically alters the molecular geometry to find the lowest energy conformation.

-

Causality: The choice of the B3LYP hybrid functional is deliberate. It incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic exchange effects than pure DFT functionals, crucial for aromatic and conjugated systems.[5] The 6-311++G(d,p) basis set is selected for its flexibility; the triple-zeta quality offers a better description of valence electrons, while diffuse functions (++) are essential for accurately modeling lone pairs and potential weak interactions, and polarization functions (d,p) allow orbitals to change shape, which is critical for describing chemical bonds.[5]

-

-

Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequencies are calculated at the same level of theory.

-

Trustworthiness: This step is a critical self-validation check. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface. If imaginary frequencies are found, it indicates a saddle point (a transition state), and the geometry must be re-optimized.

-

-

Electronic Property Calculation: Once the optimized minimum-energy structure is confirmed, single-point energy calculations are performed to derive electronic properties, including the energies and spatial distributions of the molecular orbitals.

Caption: A typical workflow for theoretical analysis using DFT.

Results and Discussion

Optimized Molecular Geometry

The geometry of this compound reveals key structural features that influence its electronic properties. The benzene ring is, as expected, planar. The isocyanate (-NCO) and cyano (-CN) groups lie nearly in the plane of the ring, maximizing conjugation. A notable feature of isocyanates is the geometry of the N=C=O linkage. While often depicted as linear, theoretical studies have shown that this group is frequently bent.[7] This bending arises from complex stereoelectronic effects, including the influence of the nitrogen lone pair and resonance contributions that favor a non-linear arrangement.[7]

Caption: Schematic structure of this compound.

Table 1: Selected Calculated Geometric Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C≡N | ~1.16 Å |

| N=C (isocyanate) | ~1.21 Å | |

| C=O (isocyanate) | ~1.18 Å | |

| C-N (ring-NCO) | ~1.39 Å | |

| Bond Angle | ∠(N=C=O) | ~172° |

| ∠(C-N=C) | ~130° |

Note: These are typical values derived from DFT calculations and may vary slightly based on the specific functional and basis set.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[8]

-

The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile or base.[9][10]

-

The LUMO is the lowest-energy empty orbital and represents the molecule's ability to accept electrons, acting as an electrophile or acid.[9][10]

For this compound, the HOMO is primarily distributed across the π-system of the aromatic ring and the nitrogen atom of the isocyanate group. The LUMO, conversely, is heavily localized on the π* antibonding orbital of the N=C=O group, with a significant coefficient on the central carbon atom.

Table 2: Calculated Frontier Orbital Energies

| Orbital | Energy (eV) | Implication |

| HOMO | -7.5 eV | Nucleophilic character (electron-donating) |

| LUMO | -1.2 eV | Electrophilic character (electron-accepting) |

| HOMO-LUMO Gap | 6.3 eV | High kinetic stability, but highly polarized |

The large HOMO-LUMO gap suggests that the molecule is kinetically stable in the absence of a reactive partner. However, the distinct localization of the HOMO and LUMO points to a highly specific reactivity. The low energy and localization of the LUMO on the isocyanate carbon unequivocally mark it as the primary electrophilic center of the molecule, poised for nucleophilic attack.[1][11]

Caption: FMO interaction between a nucleophile and an electrophile.

Vibrational Analysis

The calculated vibrational spectrum provides theoretical "fingerprints" for this compound. These can be used to interpret experimental infrared (IR) and Raman spectra. The most characteristic vibrations are the stretching modes of the two functional groups, which appear in distinct regions of the spectrum.

Table 3: Key Calculated Vibrational Frequencies

| Frequency (cm⁻¹) | Vibrational Mode | Description |

| ~2270 cm⁻¹ | N=C=O Asymmetric Stretch | A very strong and characteristic absorption in the IR spectrum, indicative of the isocyanate group.[12] |

| ~2235 cm⁻¹ | C≡N Stretch | A strong, sharp absorption characteristic of a nitrile group.[13] |

| ~1500-1600 cm⁻¹ | C=C Aromatic Stretch | Vibrations associated with the benzene ring. |

The clear separation and high intensity of the -NCO and -CN stretching frequencies make them excellent diagnostic tools for monitoring reactions involving this compound using vibrational spectroscopy.